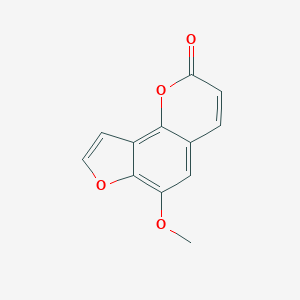![molecular formula C13H22N5O4P B016676 (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine CAS No. 180587-75-1](/img/structure/B16676.png)
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
描述
®-9-[2-(diethylphosphonomethoxy)propyl]adenine is a chemical compound with the molecular formula C13H22N5O4P. It is known for its applications in medicinal chemistry, particularly in antiviral therapies. This compound is a derivative of adenine, a nucleobase that is a fundamental component of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-[2-(diethylphosphonomethoxy)propyl]adenine typically involves the reaction of adenine with diethyl phosphonomethoxypropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or methanol. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of ®-9-[2-(diethylphosphonomethoxy)propyl]adenine follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.
化学反应分析
Types of Reactions
®-9-[2-(diethylphosphonomethoxy)propyl]adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethyl phosphonomethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted adenine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-9-[2-(diethylphosphonomethoxy)propyl]adenine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the mechanisms of viral replication and the inhibition of viral enzymes. It serves as a model compound for understanding the interactions between nucleoside analogs and viral polymerases.
Medicine
In medicine, ®-9-[2-(diethylphosphonomethoxy)propyl]adenine is a key component in the development of antiviral therapies. It is particularly effective against retroviruses and has been used in the treatment of diseases such as HIV and hepatitis B.
Industry
In the pharmaceutical industry, this compound is used in the formulation of antiviral drugs. Its stability and efficacy make it a valuable ingredient in various drug formulations.
作用机制
®-9-[2-(diethylphosphonomethoxy)propyl]adenine exerts its effects by inhibiting viral polymerases, which are enzymes responsible for the replication of viral genetic material. The compound mimics the natural nucleotides that are incorporated into the viral DNA or RNA, leading to premature termination of the viral replication process. This inhibition prevents the virus from multiplying and spreading within the host organism.
相似化合物的比较
Similar Compounds
Tenofovir: Another antiviral compound with a similar structure but different pharmacokinetic properties.
Adefovir: A nucleotide analog used in the treatment of hepatitis B.
Cidofovir: An antiviral drug used to treat cytomegalovirus infections.
Uniqueness
®-9-[2-(diethylphosphonomethoxy)propyl]adenine is unique due to its specific diethyl phosphonomethoxy group, which enhances its stability and bioavailability compared to other similar compounds. This structural feature allows for more effective inhibition of viral polymerases and improved therapeutic outcomes.
属性
CAS 编号 |
180587-75-1 |
|---|---|
分子式 |
C13H22N5O4P |
分子量 |
343.32 g/mol |
IUPAC 名称 |
9-[(2S)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine |
InChI |
InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/t10-/m0/s1 |
InChI 键 |
GCOFRXOOFANVPB-JTQLQIEISA-N |
SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC |
手性 SMILES |
CCOP(=O)(CO[C@@H](C)CN1C=NC2=C(N=CN=C21)N)OCC |
规范 SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC |
同义词 |
P-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester; [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester; Diethyl Tenofovir |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine in Tenofovir production?
A1: (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine serves as a key intermediate in the synthesis of Tenofovir [, ]. This compound undergoes hydrolysis to remove the two ethyl groups from the phosphonate moiety, ultimately yielding Tenofovir. The research emphasizes improving the synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine to enhance the efficiency and safety of Tenofovir production [].
Q2: How has the synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine been improved for industrial production?
A2: One research article highlights an improved synthesis method for (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine, focusing on safety and efficiency []. Instead of using a solution of lithium tert-butoxide in THF, a freshly prepared solution in DMF is utilized for deprotonating the hydroxyl group of (R)-9-(hydroxylpropyl) adenine during its reaction with diethyl p-toluenesulfonyloxymethyl phosphate. This change allows for a safer reaction environment. Furthermore, the molar ratio of (R)-9-[2-((diethylphosphonomethoxy)) propyl] adenine to trimethylsilyl bromide used for ethyl group removal is optimized from 1:6 to 1:4.5. This adjustment contributes to a more efficient process for large-scale Tenofovir production.
Q3: What are the advantages of the optimized Tenofovir preparation method described in the research?
A3: The optimized Tenofovir preparation method, utilizing the improved synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine, offers several benefits []. These include a higher yield of Tenofovir, formation of larger Tenofovir crystals that simplify filtration and collection, shorter production time, and lower energy consumption. These advantages make the process more efficient and cost-effective for industrial production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


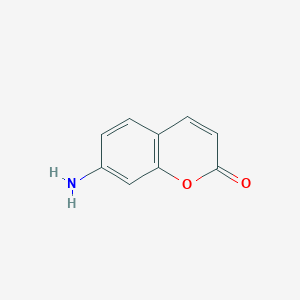
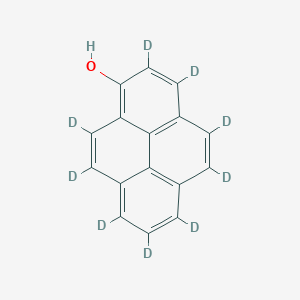
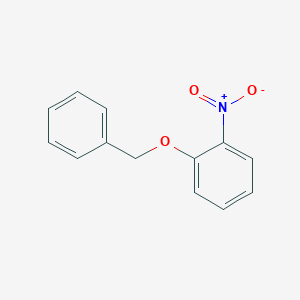
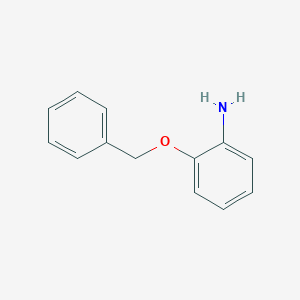
![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16608.png)
![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16609.png)
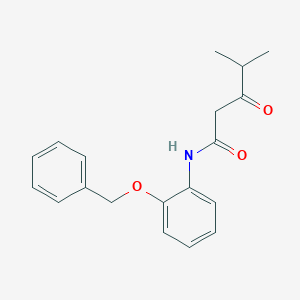
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16615.png)

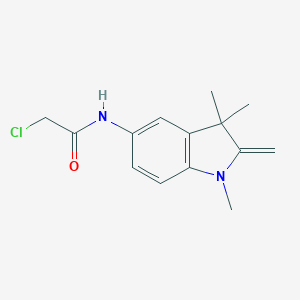

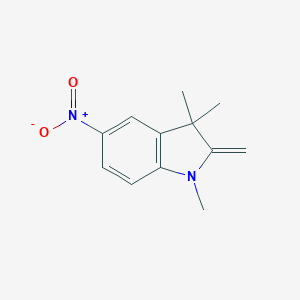
![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)
